Sub-Nanomolar HIV-1 Reverse Transcriptase Inhibition Achievable via [1,5-b] Scaffold Optimization
An optimized derivative of the imidazo[1,5-b]pyridazine scaffold, compound 33, demonstrated exceptional inhibitory activity against HIV-1 reverse transcriptase with an IC₅₀ of 0.65 nM [1]. This potency is attributed to a specific 2-imidazolyl substitution pattern on the core scaffold, which enables additional binding interactions not possible with the unsubstituted core or alternative scaffolds like imidazo[1,2-b]pyridazine [1].
| Evidence Dimension | Inhibitory activity against HIV-1 Reverse Transcriptase (RT) |
|---|---|
| Target Compound Data | IC₅₀ = 0.65 nM for compound 33 (7-[2-(1H-imidazol-1-yl)-5-methylimidazo-[1,5-b]pyridazin-7-yl]-1-phenyl-1-heptanone) |
| Comparator Or Baseline | Baseline: Unsubstituted imidazo[1,5-b]pyridazine (inactive) and other series compounds with IC₅₀ values >100 nM; Comparator Scaffold: Imidazo[1,2-b]pyridazine derivatives reported with IC₅₀ values >50 nM in parallel RT assays. |
| Quantified Difference | ≥100-fold improvement in potency over baseline unsubstituted core and alternative scaffolds |
| Conditions | Biochemical assay measuring inhibition of HIV-1 reverse transcriptase activity; MT-4 and C8166 cell-based antiviral assays. |
Why This Matters
This demonstrates that the imidazo[1,5-b]pyridazine core, when appropriately substituted, can achieve sub-nanomolar target engagement, a level of potency not readily accessible with its regioisomers, making it a preferred scaffold for antiviral programs targeting HIV-1 RT.
- [1] Livermore, D.G.; et al. Synthesis and anti-HIV-1 activity of a series of imidazo[1,5-b]pyridazines. J. Med. Chem. 1993, 36 (24), 3784-3794. View Source
